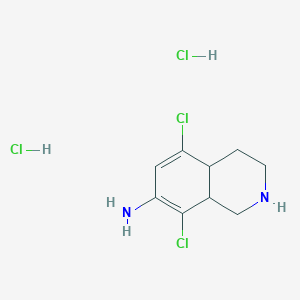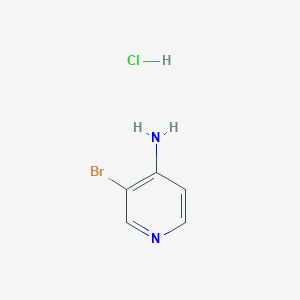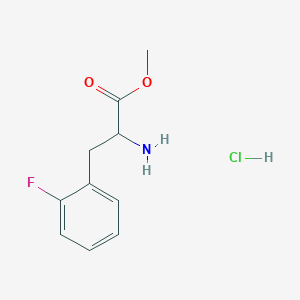
1-(4-Amino-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS. It is characterized by the presence of an amino group, a mercapto group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the introduction of the amino and mercapto groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. The synthesis typically involves:
- Nitration of a suitable aromatic precursor to introduce the nitro group.
- Reduction of the nitro group to form the amino group.
- Thiolation to introduce the mercapto group.
- Alkylation to attach the propan-2-one moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Amino-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, anhydrides.
Major Products:
- Disulfides, sulfonic acids (from oxidation).
- Secondary alcohols (from reduction).
- Amides, substituted derivatives (from substitution).
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ketone group can undergo nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
1-(4-Amino-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Amino-3-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group.
1-(4-Amino-3-methylphenyl)propan-2-one: Contains a methyl group instead of a mercapto group.
1-(4-Amino-3-chlorophenyl)propan-2-one: Contains a chloro group instead of a mercapto group.
Uniqueness: The presence of the mercapto group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
OKLWDWVLJPPKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)


![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)




